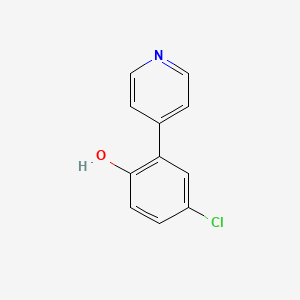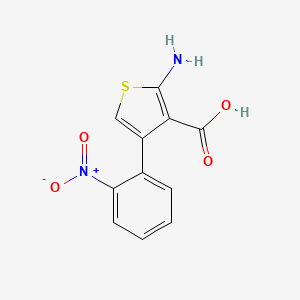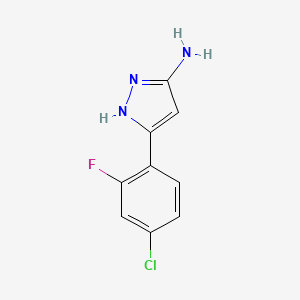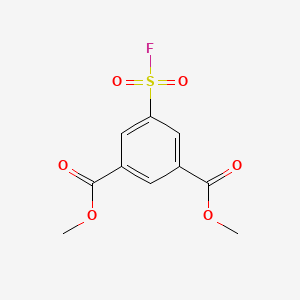
Ruthenium dichloride hydroxide, ammoniate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium dichloride hydroxide, ammoniate is a coordination compound that includes ruthenium, chlorine, hydroxide, and ammonia Ruthenium, a transition metal, is known for its catalytic properties and is often used in various chemical reactions and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ruthenium dichloride hydroxide, ammoniate typically involves the reaction of ruthenium trichloride with ammonia in the presence of water. The reaction can be represented as follows:
RuCl3+NH3+H2O→RuCl2(OH)(NH3)
Industrial Production Methods: Industrial production methods for ruthenium-based compounds often involve high-temperature and high-pressure conditions to ensure the complete reaction of the starting materials. Techniques such as ion exchange, precipitation, and sol-gel methods are commonly used to produce high-purity ruthenium compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Ruthenium dichloride hydroxide, ammoniate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Ligands such as chloride and hydroxide can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using different ligands in solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium tetroxide, while reduction could produce ruthenium metal or lower oxidation state complexes .
Applications De Recherche Scientifique
Ruthenium dichloride hydroxide, ammoniate has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including ammonia synthesis and hydrogenation reactions
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Biology: It is used in biological studies to understand the interactions of metal complexes with biological molecules.
Mécanisme D'action
The mechanism by which ruthenium dichloride hydroxide, ammoniate exerts its effects involves the coordination of ruthenium with various ligands. The molecular targets and pathways involved include:
Catalytic Sites: Ruthenium acts as a catalytic center, facilitating various chemical reactions.
Electron Transfer: The compound can participate in electron transfer processes, which are crucial for its catalytic activity.
Ligand Exchange: The ability of ruthenium to exchange ligands allows it to interact with different molecules and participate in various reactions
Comparaison Avec Des Composés Similaires
Ruthenium Trichloride: A common precursor for many ruthenium compounds.
Ruthenium Tetroxide: Known for its strong oxidizing properties.
Ruthenium Hydrides: Used in hydrogenation reactions and ammonia synthesis
Uniqueness: Ruthenium dichloride hydroxide, ammoniate is unique due to its specific coordination environment and the presence of ammonia, which can influence its reactivity and catalytic properties
Propriétés
Numéro CAS |
99573-83-8 |
|---|---|
Formule moléculaire |
Cl2H5NORu |
Poids moléculaire |
207.0 g/mol |
Nom IUPAC |
azane;dichlororuthenium;hydrate |
InChI |
InChI=1S/2ClH.H3N.H2O.Ru/h2*1H;1H3;1H2;/q;;;;+2/p-2 |
Clé InChI |
LLQBEFMMIVBEAR-UHFFFAOYSA-L |
SMILES canonique |
N.O.Cl[Ru]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)



![3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine](/img/structure/B12073670.png)

![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)


